molecular formula C15H20N2O5S B2711773 N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide CAS No. 874788-43-9

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

Cat. No. B2711773
CAS RN: 874788-43-9
M. Wt: 340.39
InChI Key: ZIWNJAGTMZWWHZ-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide, also known as DTTB, is an organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTTB is a member of the thioamides family and is synthesized through a multi-step process.

Scientific Research Applications

1. Drug Development and Formulation

Studies on similar nitroaromatic compounds, such as N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide, have explored their potential as antitumor agents. These compounds undergo preformulation and formulation studies to understand their chemical behavior, physicochemical properties, and the impact of formulation variables on their stability and efficacy. Such research aids in developing effective drug delivery systems, like solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC), enhancing their therapeutic potential and bioavailability (Sena et al., 2017).

2. Synthesis and Characterization Techniques

Investigations into the synthesis of nitrobenzamide derivatives, including the use of phase-transfer catalysts and ultrasound-assisted reactions, provide insights into more efficient and environmentally friendly production methods. For example, the ultrasound-assisted preparation of 1-butoxy-4-nitrobenzene demonstrates the utility of novel catalysts and techniques in synthesizing nitro aromatic ethers, offering potential pathways for the synthesis of related nitrobenzamide compounds (Harikumar & Rajendran, 2014).

3. Mechanistic Insights and Biological Interactions

Research into the reductive chemistry of nitrobenzamide derivatives, like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, provides valuable mechanistic insights into their bioreductive activation and selective toxicity toward hypoxic cells. Such studies are crucial for understanding the therapeutic potential and limitations of nitroaromatic compounds in targeting cancer cells, highlighting the importance of enzymatic reduction in their mode of action (Palmer et al., 1995).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-2-3-8-16(14-7-9-23(21,22)11-14)15(18)12-5-4-6-13(10-12)17(19)20/h4-6,10,14H,2-3,7-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWNJAGTMZWWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide

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